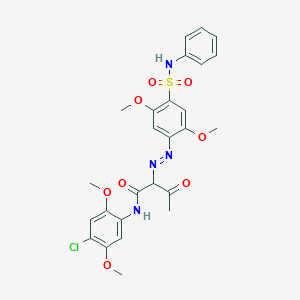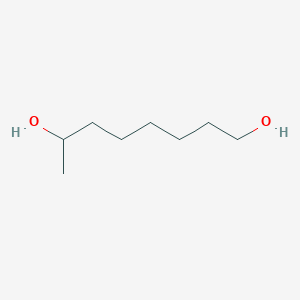
1,7-Octanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Octanediol is a colorless, viscous liquid that belongs to the family of diols. It has a molecular formula of C8H18O2 and a molecular weight of 146.23 g/mol. 1,7-Octanediol has a wide range of applications, including its use as a chemical intermediate in the production of various polymers, as well as in the synthesis of pharmaceuticals and cosmetics.
作用機序
The exact mechanism of action of 1,7-Octanediol is not fully understood, but it is believed to work by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of intracellular components, ultimately resulting in cell death.
生化学的および生理学的効果
Studies have shown that 1,7-Octanediol can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 1,7-Octanediol has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 1,7-Octanediol is its broad-spectrum antimicrobial activity, which makes it a useful tool for researchers studying the effects of microorganisms on various biological systems. However, one limitation of 1,7-Octanediol is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 1,7-Octanediol. One area of interest is the development of new antibacterial agents based on the structure of 1,7-Octanediol. Additionally, researchers may investigate the use of 1,7-Octanediol in the development of new biodegradable polymers, which could have significant environmental benefits. Finally, further studies may be conducted to better understand the mechanism of action of 1,7-Octanediol and its potential use in the treatment of inflammatory diseases.
合成法
1,7-Octanediol can be synthesized through several methods, including the catalytic hydrogenation of adipic acid, the hydration of 1,7-octadiene, and the reduction of 1,7-octanedial. The most commonly used method for the synthesis of 1,7-Octanediol is the hydrogenation of adipic acid, which involves the use of a catalyst such as palladium on carbon.
科学的研究の応用
1,7-Octanediol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial properties, making it a promising candidate for use in the development of new antibacterial agents. Additionally, 1,7-Octanediol has been investigated for its potential use in the synthesis of biodegradable polymers, which could have significant environmental benefits.
特性
CAS番号 |
13175-32-1 |
|---|---|
製品名 |
1,7-Octanediol |
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC名 |
octane-1,7-diol |
InChI |
InChI=1S/C8H18O2/c1-8(10)6-4-2-3-5-7-9/h8-10H,2-7H2,1H3 |
InChIキー |
QUADBKCRXGFGAX-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCO)O |
正規SMILES |
CC(CCCCCCO)O |
同義語 |
1,7-Octanediol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



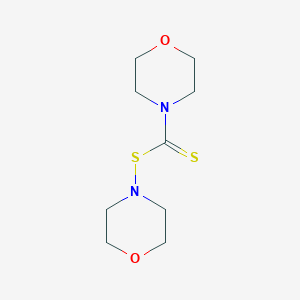
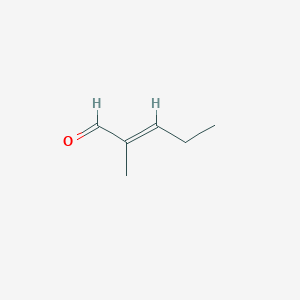
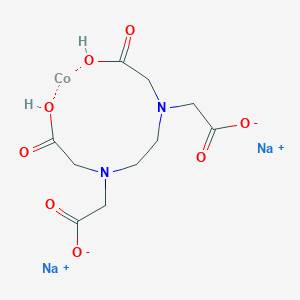
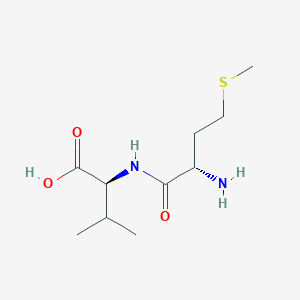
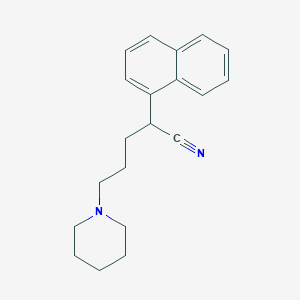
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
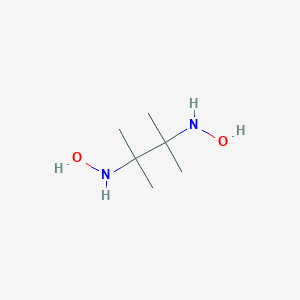
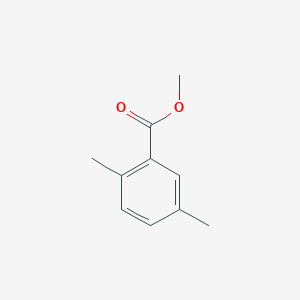
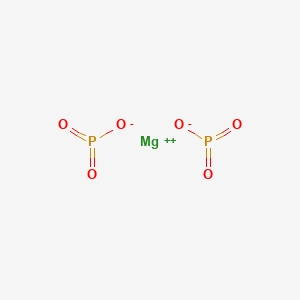
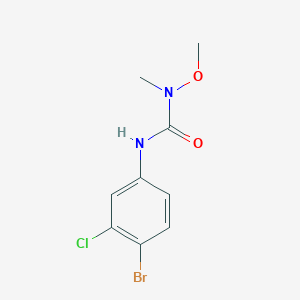
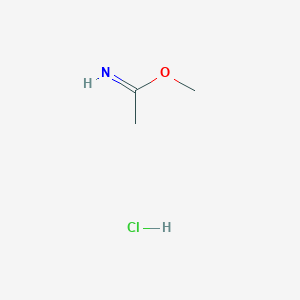
![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)

